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  • Product: 1-Hexadecane-d33-thiol
  • CAS: 218956-22-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Hexadecane-d33-thiol (CAS 218956-22-0)

The following technical guide is structured as an advanced whitepaper for application scientists and researchers. The Deuterium Advantage in Surface Engineering and Spectroscopic Analysis [1] Executive Summary 1-Hexadeca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for application scientists and researchers.

The Deuterium Advantage in Surface Engineering and Spectroscopic Analysis [1]

Executive Summary

1-Hexadecane-d33-thiol (CAS 218956-22-0) is the fully deuterated isotopologue of 1-hexadecanethiol.[1][2][3][4] While chemically identical to its hydrogenated counterpart in terms of self-assembly kinetics and surface energy, its physical utility lies in its isotopic contrast .[1]

By substituting hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H) with deuterium (

H or D), this molecule serves as a critical tool in two advanced domains:
  • Vibrational Spectroscopy (SFG/IR): It shifts C-H stretching modes to the C-D "silent region," allowing interference-free analysis of adsorbed biomolecules or secondary layers.[1]

  • Neutron Reflectometry (NR): It dramatically alters the Scattering Length Density (SLD), providing the necessary contrast to resolve angstrom-level structural details at buried interfaces.[1]

This guide details the physicochemical properties, mechanistic advantages, and validated protocols for utilizing 1-Hexadecane-d33-thiol in high-precision surface science.[1]

Chemical Identity & Specifications

PropertySpecification
Chemical Name 1-Hexadecane-d33-thiol
Synonyms Hexadecyl mercaptan-d33; Perdeuterated hexadecanethiol
CAS Number 218956-22-0
Molecular Formula

(or

)
Molecular Weight 291.71 g/mol
Isotopic Purity Typically

atom D
Appearance Colorless oil to white solid (m.p. ~18–20°C)
Solubility Soluble in Ethanol, Chloroform, DCM; Insoluble in Water
Storage -20°C, under Argon/Nitrogen (Air Sensitive)

Mechanism of Action: The Isotopic Advantage

Vibrational Decoupling (IR & SFG)

In Sum Frequency Generation (SFG) and Infrared Reflection Absorption Spectroscopy (IRRAS), the C-H stretching region (2800–3000 cmngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is often crowded. If a researcher wants to study the orientation of a lipid bilayer or protein adsorbed onto a supporting SAM, the signal from the SAM's alkyl chains will obscure the signal from the analyte.[1]

The Solution: Deuteration increases the reduced mass of the oscillator (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), shifting the vibrational frequency (

) according to the harmonic oscillator approximation:

Since

, the C-D stretching bands shift to 2000–2200 cm

. This creates a "spectral window" in the 2800–3000 cm

region, rendering the SAM "invisible" to the detector and isolating the analyte's signal.
Neutron Scattering Contrast

Neutrons interact with atomic nuclei, not electron clouds.[1] Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H) has a negative coherent scattering length (-3.74 fm), while Deuterium (

H) has a large positive one (+6.67 fm).
  • H-SAM SLD: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • D-SAM SLD: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Gold Substrate SLD: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    

This massive contrast allows researchers to distinguish the SAM layer from the solvent (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 or 

) and any adsorbed organic layers with high precision.

Visualization of Mechanisms

Diagram 1: Spectral Decoupling in Vibrational Spectroscopy

This diagram illustrates how deuteration clears the spectral window for analyte analysis.[1]

SpectralDecoupling cluster_0 Standard H-SAM System cluster_1 Deuterated D-SAM System H_SAM H-Hexadecanethiol SAM (Substrate) Signal_H Overlapping Signals (2800-3000 cm⁻¹) H_SAM->Signal_H C-H Stretch Analyte_H Analyte (e.g., Lipid) (Target) Analyte_H->Signal_H C-H Stretch D_SAM D33-Hexadecanethiol SAM (Substrate) Signal_D_SAM Shifted Signal (2100-2200 cm⁻¹) D_SAM->Signal_D_SAM C-D Stretch (Silent Region) Analyte_D Analyte (e.g., Lipid) (Target) Signal_D_Analyte Isolated Signal (2800-3000 cm⁻¹) Analyte_D->Signal_D_Analyte C-H Stretch (Clear Window)

Caption: Deuteration shifts the SAM background signal (Green), isolating the target analyte signal (Yellow) in the C-H stretching region.

Experimental Protocol: High-Fidelity SAM Formation

Context: Due to the high cost of deuterated thiols, this protocol minimizes waste while ensuring maximum monolayer density.[1]

Phase 1: Substrate Preparation (Critical)[1]
  • Substrate: Polycrystalline Gold (Au) on Mica or Silicon/Glass with Ti/Cr adhesion layer.[1]

  • Cleaning:

    • Step A: UV/Ozone cleaning for 20 minutes to remove organic contaminants.[1]

    • Step B: Rinse with HPLC-grade Ethanol.[1]

    • Step C (Optional but Recommended): Electrochemical polishing if using bulk gold electrodes.[1]

Phase 2: Thiol Deposition[1]
  • Solution Prep: Prepare a 1.0 mM solution of 1-Hexadecane-d33-thiol in absolute ethanol.

    • Note: Deoxygenate the ethanol by bubbling Argon for 15 mins prior to mixing to prevent disulfide formation.[1]

  • Incubation: Immerse the clean gold substrate into the thiol solution.[1]

    • Duration: 18–24 hours at room temperature (25°C).[1]

    • Environment:[1] Sealed container, dark (to prevent photo-oxidation).[1]

  • Rinsing: Remove substrate and rinse copiously with:

    • Pure Ethanol (to remove physisorbed multilayers).[1]

    • Ultrapure Water (Milli-Q).[1]

  • Drying: Dry under a stream of high-purity Nitrogen or Argon gas.[1]

Phase 3: Validation (Self-Validating Steps)

Every SAM must be validated before use in complex experiments.[1]

TechniqueExpected Metric (D-SAM)Interpretation
Static Contact Angle (Water) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Indicates methyl-terminated, hydrophobic surface. <105° implies disorder.[1]
Ellipsometry Thickness ~19–21 ÅConsistent with a tilted (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) C16 chain.
IR Spectroscopy ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

cm

Sharp peaks indicate crystalline packing. Broad peaks imply liquid-like disorder.[1]

Advanced Workflow: Neutron Reflectometry

This workflow describes how to utilize the D-SAM in a solid-liquid interface experiment.

NeutronWorkflow Step1 1. Substrate Prep (Silicon Block + Au) Step2 2. D-SAM Assembly (1-Hexadecane-d33-thiol) Step1->Step2 Step3 3. Characterization (Contact Angle/Ellipsometry) Step2->Step3 Step3->Step1 Fail QC (Clean & Retry) Step4 4. Flow Cell Assembly (Inject D2O or H2O) Step3->Step4 Pass QC Step5 5. Neutron Beam Analysis (Measure Reflectivity R vs Q) Step4->Step5 Result High Contrast Profile (Resolved Thickness/Roughness) Step5->Result

Caption: Workflow for utilizing D-SAMs in Neutron Reflectometry to resolve buried interfaces.

Why this works:

In a typical experiment involving a protein adsorbed to a surface:

  • Contrast Match 1: Use H-SAM + ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     buffer. The SAM is "invisible" (low SLD), highlighting the protein.[1]
    
  • Contrast Match 2: Use D-SAM + ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     buffer. The SAM is "bright" (high SLD), highlighting the substrate-protein gap.[1]
    This "contrast variation" technique is the gold standard for resolving angstrom-scale structures.[1]
    

Safety & Handling

  • Stench: Like all thiols, this compound has a pungent odor.[1] Handle only in a fume hood.

  • Oxidation: Thiols oxidize to disulfides (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in air. This impurity disrupts SAM formation.[1]
    
    • Corrective Action: If the compound has yellowed or precipitated solids, it may be repurified via column chromatography, though purchasing fresh stock is recommended for critical scattering experiments.[1]

  • Toxicity: Causes skin and eye irritation.[1] Wear nitrile gloves and safety goggles.[1]

References

  • Bain, C. D., et al. (1989).[1] "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold."[1] Journal of the American Chemical Society.[1] Link[1]

    • Foundational text on SAM form
  • Love, J. C., et al. (2005).[1] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link[1]

    • Comprehensive review covering synthesis, characterization, and applic
  • Perahia, D., et al. (1998).[1] "Neutron and X-ray reflectivity studies of self-assembled heterostructures." Journal of Chemical Physics. Link[1]

    • Demonstrates the use of deuterated precursors for resolving polymer/SAM interfaces.
  • Ong, Q. K., et al. (2013).[1] "Sum Frequency Generation Vibrational Spectroscopy of Methacrylate-Based Functional Monomers." Physical Chemistry Chemical Physics. Link

    • Illustrates the utility of SFG and isotopic labeling in surface analysis.
  • MedChemExpress. "Hexadecane-1-thiol-d33 Product Data." Link

    • Source for physical specifications and commercial availability.[1]

Sources

Exploratory

Technical Guide: Comparative Analysis of 1-Hexadecanethiol vs. 1-Hexadecane-d33-thiol in Surface Engineering

[1][2] Executive Summary In the precise field of surface chemistry and nanotechnology, the choice between 1-hexadecanethiol (HDT) and its isotopologue 1-hexadecane-d33-thiol (d33-HDT) is rarely about chemical reactivity—...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the precise field of surface chemistry and nanotechnology, the choice between 1-hexadecanethiol (HDT) and its isotopologue 1-hexadecane-d33-thiol (d33-HDT) is rarely about chemical reactivity—it is about contrast .[1][2]

While both molecules form structurally identical Self-Assembled Monolayers (SAMs) on gold and silver substrates, d33-HDT serves as a "stealth" probe.[1][2] By substituting the alkyl chain hydrogens with deuterium, researchers unlock two critical analytical windows: vibrational transparency (in IR/Raman spectroscopy) and scattering contrast (in Neutron Reflectometry).[3] This guide details the physicochemical divergences, spectroscopic advantages, and validated protocols for utilizing these thiols in high-sensitivity interface analysis.[2]

Part 1: Fundamental Physicochemical Differences

At a molecular level, the primary difference lies in the isotopic substitution of protium (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) with deuterium (

or

) along the alkyl chain. This results in significant changes in mass and nuclear cross-section without altering the electronic structure that governs chemical bonding (S-Au interaction).[1]
Table 1: Comparative Physicochemical Properties
Property1-Hexadecanethiol (HDT)1-Hexadecane-d33-thiol (d33-HDT)Significance
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


d33 denotes full alkyl chain deuteration.[1][3]
Molecular Weight ~258.51 g/mol ~291.7 g/mol ~12.8% mass increase affects vibrational modes.[1][2][3]
C-X Bond Length 1.09 Å (C-H)1.09 Å (C-D)Identical packing density (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/molecule).[1][3]
SLD (Neutrons) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Critical: Inverts contrast in neutron scattering.[1][3]
IR Stretch (Sym) ~2850 cm⁻¹ (C-H)~2080 cm⁻¹ (C-D)Shifts peaks into the "silent region."[1][2][3]

Key Insight: The thiol proton (-SH) in d33-HDT is typically not deuterated in commercial preparations because it undergoes rapid exchange with atmospheric moisture or protic solvents.[1][2] The "d33" refers strictly to the carbon-bound hydrogens.[1][2]

Part 2: The Spectroscopic Advantage (IR & SFG)[3]

The most common application of d33-HDT is to resolve complex surface architectures where C-H signals are overwhelmed.[1][2]

The "Silent Region" Concept

In biological interfaces (e.g., a lipid bilayer on top of a SAM), the lipid tails are full of C-H bonds. If you use standard HDT as the base layer, the C-H stretching signals from the SAM and the lipid overlap completely (2800–3000 cm⁻¹).[2]

By switching to d33-HDT, the SAM's vibrational signature shifts to the 2000–2200 cm⁻¹ range (the C-D stretch).[2] This region is virtually silent in most organic biological samples, allowing the researcher to:

  • Quantify the order/disorder of the SAM independently of the overlayer.[2]

  • Determine the orientation of the deuterated chains using Sum Frequency Generation (SFG) spectroscopy without interference.[1][2]

Visualization: Spectroscopic Separation Logic

SpectroscopyLogic Molecule Alkyl Chain Isotope Isotope Effect (Mass Increase) Molecule->Isotope H → D Substitution Frequency Vibrational Frequency (ν ∝ √k/μ) Isotope->Frequency Reduced Mass (μ) Increases Spectrum Spectral Window Frequency->Spectrum Shift from 2900 to 2100 cm⁻¹

Figure 1: The causal chain of isotopic substitution leading to spectral resolution.[1][2] The mass increase of Deuterium lowers the vibrational frequency, moving peaks into a non-interfering window.[2]

Part 3: Neutron Reflectometry (NR) & Contrast Variation[1][3]

For structural biologists and surface physicists, d33-HDT is indispensable due to its Neutron Scattering Length Density (SLD) .[1][2]

  • Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )  has a negative coherent scattering length.[1][4][5]
    
  • Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )  has a large positive coherent scattering length.[1][4]
    
The Contrast Mechanism

When characterizing a SAM on Gold (Au) or Silicon (Si):

  • HDT (Hydrogenated): Has a very low SLD, often close to zero or negative.[1][2] It provides poor contrast against water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) but good contrast against 
    
    
    
    .[1]
  • d33-HDT (Deuterated): Has a high SLD, similar to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and silicon oxide.[1]
    

By mixing HDT and d33-HDT, or by using pure d33-HDT against an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 solvent, researchers can "highlight" or "hide" specific layers of the interface.[1] This is essential for measuring the precise thickness of the monolayer and the extent of solvent penetration into the alkyl chains.[2]
Visualization: Neutron Reflectivity Workflow

NR_Workflow cluster_contrast Contrast Variation Strategy Beam Neutron Beam (Incident) Sample SAM Interface (Gold/d33-HDT/Solvent) Beam->Sample Interaction Interaction Potential (Dependent on SLD) Sample->Interaction Scattering Detector Reflectivity Profile R(q) vs q Interaction->Detector Interference Pattern Analysis Data Fitting (Thickness, Roughness, Hydration) Detector->Analysis Model Refinement

Figure 2: Workflow for Neutron Reflectometry. The SLD of d33-HDT alters the Interaction Potential, generating a distinct reflectivity profile that allows precise structural modeling.[2]

Part 4: Experimental Protocols

Protocol A: Formation of Mixed SAMs (HDT/d33-HDT)

Objective: Create a monolayer with specific isotopic ratios to tune SLD or dilute spectral signals.[1][2]

Reagents:

  • 1-Hexadecanethiol (HDT) [Sigma Aldrich 2917-26-2][1][2][3]

  • 1-Hexadecane-d33-thiol (d33-HDT) [Sigma Aldrich 674516 or similar][1][2]

  • Absolute Ethanol (200 proof, HPLC grade)[3]

  • Gold substrates (Au(111) on Mica or Si wafers)[1][3]

Step-by-Step Methodology:

  • Substrate Cleaning: Clean gold substrates immediately before use via UV/Ozone (10 min) followed by an ethanol rinse.[1][2] Critical: Do not use Piranha solution on mica-backed gold as it will delaminate the film.[1][2]

  • Solution Prep: Prepare separate 1.0 mM stock solutions of HDT and d33-HDT in ethanol.

    • Note on Cost: d33-HDT is significantly more expensive.[1][2] For initial testing, prepare small volumes (e.g., 2 mL).

  • Mixing: Combine stock solutions to achieve the desired molar fraction (

    
    ).
    
    • Thermodynamic Note: HDT and d33-HDT have near-identical adsorption kinetics.[1][2] The solution ratio (

      
      ) closely approximates the surface ratio (
      
      
      
      ).[1][3]
  • Incubation: Immerse the clean gold substrate into the thiol solution.[1][2]

    • Duration: 12–24 hours at room temperature (20–25°C).[1][2][3]

    • Container: Glass scintillation vials, sealed with Parafilm to prevent ethanol evaporation and concentration changes.[1][2]

  • Rinsing: Remove substrate and rinse copiously with pure ethanol to remove physisorbed multilayers.[1][2]

  • Drying: Dry under a stream of high-purity Nitrogen or Argon gas.[1][2]

Protocol B: Verification via FTIR (Grazing Angle)[1][3]
  • Setup: Use a Grazing Angle Attenuated Total Reflectance (GATR-FTIR) accessory (angle ~65–85°).[1][2]

  • Baseline: Collect a background spectrum using a bare, clean gold substrate.[1][2]

  • Acquisition: Scan the SAM sample (typically 64–128 scans, 4 cm⁻¹ resolution).[1][2]

  • Validation Check:

    • HDT: Look for

      
       at ~2918 cm⁻¹ and 
      
      
      
      at ~2850 cm⁻¹.[1][3]
    • d33-HDT: Look for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       at ~2190 cm⁻¹ and 
      
      
      
      at ~2090 cm⁻¹.[1][3]
    • Absence of C-H peaks in a pure d33-HDT sample confirms high isotopic purity and no contamination.[1][2]

Part 5: Applications in Drug Development

Membrane Protein Mimetics

In drug discovery, researchers often tether lipid bilayers to gold sensors (SPR chips) to study protein binding.[1][2][3]

  • The Problem: The "tether" (often a thiol) interferes with the lipid signals.[2]

  • The Solution: Use a d33-HDT SAM as the hydrophobic cushion.[1][2] It anchors the hybrid bilayer but remains invisible in C-H region spectroscopy, allowing the drug-lipid interaction to be monitored exclusively.[2]

Nanoparticle Coating Analysis

For gold nanoparticles (AuNPs) used in drug delivery:

  • Deuterated thiol coatings allow researchers to use Small Angle Neutron Scattering (SANS) to measure the exact thickness of the ligand shell in serum-mimicking solvents (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mixtures).[1] This reveals if the drug payload is buried within the shell or sitting on the surface.[2]
    

References

  • Sigma-Aldrich. 1-Hexadecanethiol Product Specification.Link[1][3]

  • NIST Chemistry WebBook. 1-Hexadecanethiol Spectral Data.Link[1][3]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2][3] Chemical Reviews, 105(4), 1103–1170.[2][3] Link[1][3]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[1][2] Chemical Reviews, 96(4), 1533–1554.[2][3] Link[1][3]

  • NIST Center for Neutron Research. Neutron Scattering Length Density Calculator.Link[1][3]

Sources

Foundational

A Senior Application Scientist's Guide to Perdeuterated Alkanethiols in Nanotechnology

Foreword: Beyond the Hydrogenated World In the landscape of nanotechnology and surface science, the ability to precisely control and interrogate molecular assemblies is paramount. Alkanethiols self-assembled on noble met...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Hydrogenated World

In the landscape of nanotechnology and surface science, the ability to precisely control and interrogate molecular assemblies is paramount. Alkanethiols self-assembled on noble metal surfaces, particularly gold, have become a foundational tool for creating well-defined organic interfaces.[1][2] However, to truly understand complex interfacial phenomena—from the dynamics of lipid bilayers to the specific binding of an analyte in a biosensor—we require molecular-level probes that can report on their local environment without ambiguity. This is where the strategic substitution of hydrogen with its heavier isotope, deuterium, offers a profound advantage.

This guide moves beyond standard protocols to explore the nuanced applications of perdeuterated alkanethiols (PDATs). We will delve into the fundamental principles that make isotopic labeling a powerful tool and provide actionable, field-proven methodologies for their use in advanced analytical techniques.[3][4] The focus here is not just on the "how," but the critical "why"—explaining the causality behind experimental choices to empower researchers to design more insightful and robust experiments.

Section 1: The Isotopic Advantage: Why Deuterate?

The substitution of all hydrogen atoms (protium, ¹H) in an alkanethiol with deuterium (²H or D) creates a molecule that is chemically almost identical to its hydrogenated counterpart but possesses distinct physical properties. This distinction is the cornerstone of its utility in nanotechnology.

  • Vibrational Frequency Shift: The most significant difference lies in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to the increased mass of deuterium, the C-D stretching frequency is significantly lower (~2100-2200 cm⁻¹) than the C-H stretching frequency (~2800-3000 cm⁻¹).[5][6] This places the C-D vibrational signature in a relatively "quiet" region of the infrared and Raman spectra of many biological and organic systems, which are dominated by C-H vibrations. This separation provides a clean, unambiguous spectroscopic label.

  • Neutron Scattering Cross-Section: Hydrogen and deuterium have vastly different neutron scattering lengths.[7] This property is exploited in techniques like Neutron Reflectometry (NR), where the substitution of H with D creates a significant change in the scattering length density (SLD) of a material.[8][9] This allows for "contrast matching," where specific layers in a multi-component film can be made "invisible" to neutrons, or "contrast variation," where the structure of a specific deuterated layer can be highlighted with exceptional clarity.[10][11]

Table 1: Key Physicochemical Property Differences
PropertyHydrogenated Alkanethiol (R-SH)Perdeuterated Alkanethiol (R-SD)Rationale for Utility
C-H Stretch Freq. ~2850-2960 cm⁻¹N/AHigh background in biological/organic systems.
C-D Stretch Freq. N/A~2100-2200 cm⁻¹Provides a clear spectroscopic window for analysis.[5]
Coherent Neutron Scattering Length (b) -3.74 fm+6.67 fmCreates high contrast for neutron-based techniques.[7][8]
Chemical Reactivity Nearly IdenticalNearly IdenticalEnsures that deuteration acts as a probe without perturbing the system's chemistry.

Section 2: Application in Advanced Vibrational Spectroscopy

Vibrational spectroscopies that are surface-specific, such as Sum-Frequency Generation (SFG) and Surface-Enhanced Raman Spectroscopy (SERS), gain immense power from the use of PDATs as internal or external probes.[12]

Sum-Frequency Generation (SFG) Spectroscopy

SFG is an interface-specific technique that provides information about the structure and orientation of molecules at a boundary.[13][14][15] Its selection rules dictate that a signal is only generated from a non-centrosymmetric environment, such as a surface.

The Causality: In a mixed monolayer containing both hydrogenated and perdeuterated alkanethiols, the C-D and C-H vibrational modes can be probed independently. This allows for the precise determination of the molecular orientation and packing of specific components within the monolayer without spectral overlap. For instance, one can study the ordering of a deuterated guest molecule within a hydrogenated host matrix.[16][17]

Experimental Workflow: Probing Mixed Monolayer Conformation

This protocol outlines the preparation and analysis of a mixed self-assembled monolayer (SAM) to study molecular-level interactions.

dot

Caption: Experimental workflow for preparing and analyzing mixed SAMs using SFG.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Use a template-stripped gold surface or a freshly evaporated gold film on a suitable substrate (e.g., silicon with a chromium adhesion layer).

    • Clean the substrate rigorously using either UV/Ozone treatment for 20 minutes or immersion in a piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Safety critical: Piranha solution is extremely corrosive and reactive).

    • Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of nitrogen.

    • Self-Validation: Confirm surface cleanliness via X-ray Photoelectron Spectroscopy (XPS) to check for contaminants and measure the water contact angle, which should be <10°.

  • SAM Formation:

    • Prepare a 1 mM total concentration solution of the alkanethiols in absolute ethanol. For a mixed monolayer study, combine the hydrogenated and perdeuterated species in the desired molar ratio (e.g., 95:5).

    • Immediately immerse the cleaned gold substrate into the thiol solution.[18]

    • Allow the self-assembly to proceed for 18-24 hours in a sealed, dark container to prevent photo-oxidation.[19]

    • Remove the substrate, rinse extensively with ethanol to remove non-chemisorbed thiols, and dry with nitrogen.

  • SFG Analysis:

    • Mount the sample in the SFG spectrometer.

    • Acquire spectra in the C-D stretch region (~2100-2200 cm⁻¹) and the C-H stretch region (~2800-3000 cm⁻¹).

    • Use different polarization combinations (e.g., SSP, SPS, PPP) to probe different components of the second-order susceptibility tensor, which relate to the orientation of specific vibrational modes.

Data Interpretation: The ratio of the symmetric (d⁺) to antisymmetric (d⁻) methyl (CH₃ or CD₃) stretching modes provides a quantitative measure of the conformational order within the monolayer. A low d⁺/d⁻ ratio indicates a well-ordered, upright monolayer. By comparing these ratios in the C-H and C-D regions, one can discern the relative ordering of the two different isotopic species within the same film.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a technique that provides enormous enhancement of the Raman signal for molecules adsorbed on or near nanostructured noble metal surfaces.[20][21][22]

The Causality: PDATs are invaluable in SERS-based biosensing.[23] A sensor surface can be functionalized with a mixed monolayer comprising a perdeuterated alkanethiol as an internal standard and a hydrogenated alkanethiol terminated with a capture probe (e.g., an antibody or DNA aptamer).[24] The C-D vibrational band provides a stable, quantifiable signal that is unaffected by the binding of a biological target. Any change in the SERS spectrum upon analyte binding can be reliably quantified by ratioing the analyte's signal against the stable C-D signal from the internal standard. This corrects for variations in laser power, substrate enhancement factor, or instrument response.

Section 3: Application in Neutron Reflectometry (NR)

Neutron Reflectometry is a powerful, non-destructive technique for probing the structure of thin films and interfaces, providing information about thickness, density, and roughness on the nanometer scale.[8][11]

The Causality: The large difference in neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm) is the key. By selectively deuterating specific layers in a multilayer stack, one can generate high contrast between them, allowing for unambiguous determination of the film's internal structure. This is particularly powerful for studying "buried" interfaces that are inaccessible to many other surface science techniques.

Experimental Workflow: Characterizing a Tethered Lipid Bilayer

This protocol describes how to use PDATs to create a model cell membrane on a solid support and characterize its structure using NR. This is a common application in drug development for studying drug-membrane interactions.[25]

dot

nr_concept Neutron Reflectometry of a Tethered Bilayer sub Si Substrate gold Gold Layer pdat Perdeuterated Alkanethiol (PDAT) Spacer High SLD lipid_h Hydrogenated Lipid Bilayer Low SLD beam_out Reflected Neutron Beam pdat->beam_out k_out solvent D2O Solvent (Contrast Matched) beam_in Incident Neutron Beam beam_in->pdat k_in

Caption: Using a PDAT layer to provide contrast in NR of a lipid bilayer.

Step-by-Step Methodology:

  • Substrate and SAM Preparation:

    • Prepare a clean, flat gold surface on a silicon block (ideal for NR).

    • Form a sparse SAM by immersing the substrate in a 1 mM ethanolic solution of a mixed thiol system:

      • 95% Perdeuterated Thiol (e.g., d-C₁₁SH): This will form the primary surface layer and provide high neutron contrast.

      • 5% Lipidated Thiol (e.g., a hydrogenated thiol with a polyethylene glycol spacer and a lipid tail): This will act as the anchor point for the subsequent lipid bilayer.

    • Incubate for 2 hours (a shorter time promotes a less-packed monolayer, allowing space for the bilayer to form). Rinse and dry.

  • Lipid Bilayer Formation:

    • Prepare small unilamellar vesicles (SUVs) of a hydrogenated phospholipid (e.g., DOPC) in a buffer solution via sonication or extrusion.

    • Expose the SAM-functionalized surface to the SUV solution. The vesicles will rupture and fuse on the surface, forming a continuous lipid bilayer tethered to the surface via the lipidated thiols.

    • Rinse gently with buffer to remove excess vesicles.

  • Neutron Reflectometry Measurement:

    • Mount the sample in a liquid-compatible cell within the neutron reflectometer.

    • Perform measurements in a series of contrast solvents (e.g., H₂O, D₂O, and a 50:50 mix). D₂O will provide high contrast against the hydrogenated lipid bilayer, while H₂O will have a similar SLD to the lipids, effectively making them "invisible" and highlighting the underlying PDAT layer.

    • Collect the reflectivity data as a function of the momentum transfer vector, Qz.

Data Interpretation: By fitting the reflectivity curves from the different solvent contrasts simultaneously using a layered model, one can extract a highly detailed structural profile. The model will yield the precise thickness, roughness, and solvent penetration of the perdeuterated alkanethiol layer and the hydrogenated lipid bilayer. This provides invaluable information on the integrity of the membrane, its distance from the surface, and how it might be perturbed by the introduction of a drug molecule.

Section 4: Applications in Nanomaterials and Biosensing

The unique properties of PDATs are also leveraged in the functionalization of nanoparticles and the construction of advanced biosensors.[26][27]

  • Probing Nanoparticle Ligand Shells: When alkanethiols are used to stabilize gold nanoparticles, their conformation and dynamics can be difficult to probe.[28] By synthesizing nanoparticles with a shell of perdeuterated alkanethiols, techniques like solid-state ²H NMR and FT-IR can be used to study the ordering and mobility of the ligand shell, which is critical for applications in drug delivery and catalysis.[29]

  • Multiplexed Biosensing: In biosensing platforms, different regions of a sensor chip can be functionalized with distinct PDATs of varying chain lengths.[30][31][32] Each chain length will have a slightly different C-D vibrational frequency, allowing for the creation of spatially resolved, multiplexed sensors where different binding events can be monitored simultaneously and independently on the same chip.[33]

Conclusion: A Tool for Molecular Precision

Perdeuterated alkanethiols are more than just a chemical curiosity; they are a sophisticated tool that unlocks a deeper level of understanding in nanotechnology. By providing a clean spectroscopic window and a high-contrast neutron label, they enable researchers to dissect complex molecular architectures and dynamics at interfaces. From elucidating the structure of model cell membranes to creating robust internal standards for SERS-based diagnostics, the strategic application of isotopic labeling pushes the boundaries of what we can measure and, therefore, what we can design and build at the nanoscale.

References

  • Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers.
  • The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study. PubMed.
  • The application of alkanethiol self-assembled monolayers to enzyme electrodes. Sci-Hub.
  • Applications of Stable Isotope-Labeled Molecules. Silantes.
  • Deuteration Aiming for Neutron Scattering.
  • The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring.
  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
  • Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Wiley Online Library.
  • Mixed Self-Assembled Monolayers with Terminal Deuterated Anchors: Characterization and Probing of Model Lipid Membrane Formation.
  • Self assembled monolayer formation of alkanethiols on gold.
  • Vibrational correlation energies for deuterated H/sub 3//sup +/ molecules. OSTI.GOV.
  • Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions.
  • The Influence of Alkanethiols on the Production of Hydrophobic Gold Nanoparticles via Pulsed Laser Abl
  • Sum Frequency Generation Spectroscopy of Fluorinated Organic M
  • Deuteration of molecules for neutron reflectometry on organic light-emitting diode thin films.
  • Some Vibrational-Rotational Bands of Deuterated Methanes.
  • In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Gener
  • Structure and Dynamics in Alkanethiolate Monolayers Self-Assembled on Gold Nanoparticles: A DSC, FT-IR, and Deuterium NMR Study. Journal of the American Chemical Society.
  • Surface-enhanced Raman scattering used to study the structure of layers formed on metal surfaces from single-stranded DNA and 6-mercaptohexan-1-ol.
  • Uses of Alkanethiol Effects on Surface Functionalization of Gold Membranes for Biosensors.
  • Neutron reflectivity for soft m
  • Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science.
  • Recent Advances in Biosensors Using Enzyme-Stabilized Gold Nanoclusters. MDPI.
  • Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy. Royal Society of Chemistry.
  • Sum frequency gener
  • Neutron Reflectometry Studies of the Hydrated Structure of Polymer Thin Films. Diva-Portal.org.
  • Surface-Enhanced Raman Spectroscopy (SERS) for Identifying Traces of Adenine in Organic-Bearing Extraterrestrial Dust Analogs Captured in the Tanpopo Aerogel after Hypervelocity Impacts. MDPI.
  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI.
  • Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold.
  • Development of a perchlorate reductase-based biosensor for real time analysis of perchlorate in w
  • INTRODUCTION TO NEUTRON REFLECTOMETRY.
  • NDT4Industry-Talk Robert Zimmerleiter: SERS - Surface Enhanced Raman Spectroscopy. YouTube.
  • Vibrational spectra of neutral and doped oligothiophenes and polythiophene.
  • Self-assembled monolayers (SAMs). YouTube.
  • Extending the Capabilities of Heterodyne-Detected Sum-Frequency Generation Spectroscopy: Probing Any Interface in Any Polarization Combin
  • Evaluation of the Molecular Conformation of Surface Alkyl Chains of Alkylsilane-Derived Hybrid Films Using Sum-Frequency Gener
  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibr

Sources

Exploratory

molecular weight and density of 1-Hexadecane-d33-thiol

Physicochemical Profile, Isotopic Utility, and Surface Engineering Protocols [1] Abstract This technical guide provides a comprehensive analysis of 1-Hexadecane-d33-thiol (

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Isotopic Utility, and Surface Engineering Protocols [1]

Abstract

This technical guide provides a comprehensive analysis of 1-Hexadecane-d33-thiol (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), a perdeuterated alkyl thiol critical for advanced surface chemistry, neutron reflectometry, and vibrational spectroscopy. Unlike its protonated analog, this isotopologue offers unique contrast capabilities in neutron scattering and a distinct vibrational signature in infrared spectroscopy (IR), enabling precise characterization of self-assembled monolayers (SAMs) in complex biological environments.[1]
Part 1: Physicochemical Characterization[1]

The substitution of protium (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) with deuterium (

) in the alkyl chain significantly alters the mass properties of the molecule while maintaining its electronic structure and chemical reactivity.
1.1 Comparative Data Profile
Property1-Hexadecanethiol (Protonated)1-Hexadecane-d33-thiol (Deuterated)
CAS Number 2917-26-2218956-22-0
Chemical Formula


Molecular Weight 258.51 g/mol 291.71 g/mol
Isotopic Enrichment Natural Abundance

atom D
Physical State (25°C) LiquidLiquid
Density (25°C) 0.84 g/mL~0.95 g/mL (Calculated*)
Melting Point 18–20 °C~16–18 °C

*Note on Density: Experimental density data for high-purity deuterated thiols is rarely standardized in commercial certificates.[1] The value of 0.95 g/mL is derived from the molar mass ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) applied to the protonated density, assuming negligible molar volume isotope effects (typically 

for condensed phases).
1.2 Structural Integrity

The "d33" designation indicates that the entire alkyl tail (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is deuterated (

), while the thiol headgroup remains protonated (

). This distinction is vital for NMR characterization, where the thiol proton remains visible as a triplet (or broad singlet) coupled to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-deuterons, often appearing at a distinct chemical shift due to the deuterium isotope effect on shielding.
Part 2: The Isotopic Advantage (Mechanisms)[1]

Why utilize a costly deuterated isotopologue? The decision is driven by two primary physical phenomena: Neutron Scattering Length Density (SLD) and Vibrational Decoupling .[1]

2.1 Neutron Reflectometry (NR) Contrast

In biological membrane modeling, researchers often deposit SAMs on gold or silicon.[1]

  • Protonated lipids/thiols have a negative or near-zero SLD.[1]

  • Deuterated tails have a strongly positive SLD.[1]

  • Mechanism: By using 1-Hexadecane-d33-thiol, you create a "hard" contrast layer against hydrogenated lipid bilayers or proteins.[1] This allows neutron reflectometry to resolve the thickness and roughness of the SAM layer independently from the overlayer.[1]

2.2 Infrared Spectroscopy (IR) Transparency

The C-H stretching vibration occurs at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


. This region is crowded in biological samples (proteins, lipids, buffers).[1]
  • The Shift: The heavier mass of deuterium shifts the C-D stretching frequency to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     .
    
  • The Silent Region: This spectral window is virtually free of interference from biological molecules, allowing the d33-thiol SAM to be monitored selectively in situ.[1]

Part 3: Experimental Framework (SAM Formation)

Objective: Form a densely packed, crystalline-like monolayer of 1-Hexadecane-d33-thiol on a gold (Au) substrate.

3.1 Materials & Reagents[1]
  • Substrate: Freshly evaporated Gold (Au) on Mica or Silicon (100–200 nm Au with Ti/Cr adhesion layer).[1] Critical: Use immediately after evaporation or clean via UV-Ozone.[1]

  • Solute: 1-Hexadecane-d33-thiol (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     D).
    
  • Solvent: Absolute Ethanol (anhydrous, HPLC grade).[1] Do not use denatured ethanol containing benzene or ketones.[1]

3.2 Protocol: Kinetic Assembly

This protocol ensures the removal of physisorbed contaminants and promotes the transition from the "lying-down" striped phase to the "standing-up" high-density phase.[1]

  • Solution Preparation:

    • Prepare a 1.0 mM solution of d33-thiol in ethanol.

    • Calculation: Dissolve ~2.9 mg of d33-thiol in 10 mL ethanol. Sonicate for 30 seconds to ensure dissolution.

  • Substrate Cleaning (If not fresh):

    • Rinse Au with HPLC ethanol.[1]

    • UV-Ozone clean for 10 minutes (removes organic carbon).[1]

    • Rinse with ethanol immediately before immersion.[1]

  • Incubation (The Assembly Phase):

    • Immerse the Au substrate into the thiol solution.[1]

    • Time: Minimum 12 hours, optimal 24 hours.

    • Mechanism:[1] Fast kinetics (seconds) cover the surface; slow kinetics (hours) allow alkyl chains to reorganize, expel solvent, and crystallize into an all-trans configuration.[1]

  • Rinsing & Drying:

    • Remove sample and rinse copiously with pure ethanol (removes physisorbed multilayers).[1]

    • Dry under a stream of high-purity Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) or Argon gas.
      
3.3 Workflow Visualization

SAM_Formation cluster_process Thermodynamic Control Prep Solution Prep (1 mM in EtOH) Immerse Immersion (12-24 Hours) Prep->Immerse Clean Substrate Prep (Fresh Au or UV/O3) Clean->Immerse Organize Self-Assembly (Van der Waals Packing) Immerse->Organize Kinetics Rinse Rinse & Dry (Remove Physisorbed) Organize->Rinse Final Crystalline SAM (Target) Rinse->Final

Figure 1: Kinetic workflow for the formation of high-density Self-Assembled Monolayers (SAMs).

Part 4: Quality Assurance & Characterization[1]

Trust but verify. A monolayer cannot be seen by the naked eye, so indirect metrics are required to validate the "d33" integrity.[1]

4.1 Ellipsometry (Thickness Validation)
  • Theoretical Thickness: The theoretical length of a C16 chain is ~21–22 Å.[1]

  • Tilt Angle: Alkanethiols on Au(111) tilt ~30° to maximize Van der Waals interactions.[1]

  • Target Value: A successful d33-SAM should yield a thickness of 18–20 Å .

  • Failure Mode: Thickness < 15 Å indicates poor coverage (lying-down phase).[1] Thickness > 25 Å indicates multilayers or contamination.[1]

4.2 Contact Angle Goniometry (Wettability)[1]
  • Probe Fluid: Deionized Water.[1]

  • Target: The methyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) terminus is highly hydrophobic.
    
  • Acceptance Criteria: Static water contact angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • Diagnostic:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     suggests exposed methylene groups (disorder) or oxidation of the gold surface.
    
4.3 IR Spectroscopy (Isotopic Confirmation)
  • Method: PM-IRRAS (Polarization Modulation Infrared Reflection-Absorption Spectroscopy) or ATR-FTIR.[1]

  • Diagnostic Signal: Look for symmetric and asymmetric ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     stretches at 2080–2110 cm⁻¹  and 2180–2200 cm⁻¹ .
    
  • Absence Check: Ensure no C-H stretching peaks appear at 2850/2920 cm⁻¹, which would indicate contamination with protonated thiols or adventitious hydrocarbons.[1]

Characterization_Logic cluster_tests Validation Triad Start SAM Sample Ellip Ellipsometry Start->Ellip Contact Contact Angle Start->Contact IR IR Spectroscopy Start->IR Result_Ellip Target: 18-20 Å Ellip->Result_Ellip Result_Contact Target: >110° Contact->Result_Contact Result_IR Target: 2100/2200 cm⁻¹ (No C-H peaks) IR->Result_IR

Figure 2: The "Validation Triad" for confirming SAM quality and isotopic purity.

References
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] [Link]

  • Ulmman, A. (1996).[1] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.[1] [Link]

Sources

Foundational

Technical Guide: 1-Hexadecane-d33-thiol Solubility &amp; Application Protocols

[1][2] Content Type: Technical Whitepaper & Protocol Guide Subject: Solubility characteristics, solvent selection (Ethanol vs. Chloroform), and monolayer formation kinetics of deuterated hexadecanethiol.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Whitepaper & Protocol Guide Subject: Solubility characteristics, solvent selection (Ethanol vs. Chloroform), and monolayer formation kinetics of deuterated hexadecanethiol. Audience: Surface Chemists, Biophysicists, and Drug Delivery Researchers.[1]

Executive Summary

1-Hexadecane-d33-thiol (


) is the fully deuterated analog of 1-hexadecanethiol (HDT).[1] While chemically behaving as a long-chain alkanethiol, its deuteration provides unique contrast in vibrational spectroscopy (IR/Raman) and neutron reflectometry.[1]

The Solubility Verdict:

  • Chloroform (

    
    ): High Solubility.  The solvent of choice for preparing concentrated stock solutions (
    
    
    
    ). Its solubility parameters closely match the hydrophobic hexadecyl tail.
  • Ethanol (

    
    ): Low/Marginal Solubility.  The standard solvent for Self-Assembled Monolayer (SAM) formation.[1] At typical processing concentrations (
    
    
    
    ), HDT-d33 is often at the limit of solubility at room temperature, requiring specific handling protocols (sonication/heating) to ensure full dissolution.[1]

Operational Recommendation: Use Chloroform for storage and transfer; use Ethanol for SAM fabrication to drive superior monolayer ordering via the solvophobic effect.

Theoretical Framework: Solubility Physics

To understand the divergent behavior of HDT-d33 in these two solvents, we must apply Hansen Solubility Parameters (HSP) . The solubility is governed by the thermodynamic requirement to minimize the free energy of mixing (


).
The Molecule: 1-Hexadecane-d33-thiol

The molecule is amphiphilic but dominated by its hydrophobic tail.[1]

  • Tail (

    
    -):  Non-polar, dispersive forces dominant.[1]
    
  • Head (-SH): Weakly polar, capable of weak hydrogen bonding.[1]

  • Deuteration Effect: The

    
     bond is shorter and stronger than 
    
    
    
    , leading to a slightly lower molar volume and weaker London dispersion forces (polarizability of D is lower than H). However, for solubility prediction, it behaves nearly identically to the proteo-analog.[1]
Hansen Solubility Parameter Analysis

The "Distance" (


) between the solvent and solute indicates solubility. A smaller 

implies higher solubility.[1]
Substance

(Dispersion)

(Polarity)

(H-Bonding)
Interaction Logic
Hexadecane (Tail Proxy) 16.30.00.0Target Profile
Chloroform 17.83.15.7Close Match. Low polarity and H-bonding allow easy solvation of the tail.[1][2][3]
Ethanol 15.88.819.4Mismatch. High

creates a large energy barrier.[1][2][3] The solvent prefers to H-bond with itself rather than solvate the alkane chain.

Data Source: HSPiP & CRC Handbook of Solubility Parameters.

Visualizing the Solubility Logic

SolubilityLogic HDT 1-Hexadecane-d33-thiol (Hydrophobic Tail Dominant) CHCl3 Chloroform (Low Polarity) HDT->CHCl3 Matches Dispersion Forces EtOH Ethanol (High Polarity/H-Bonding) HDT->EtOH Mismatches H-Bonding Result_CHCl3 High Solubility (Enthalpically Favorable) CHCl3->Result_CHCl3 Result_EtOH Low Solubility (Solvophobic Exclusion) EtOH->Result_EtOH SAM_Quality High Quality SAM (Driven by Exclusion) Result_EtOH->SAM_Quality Forces tail to surface (Au)

Figure 1: Solubility logic flow. Chloroform solvates the tail effectively, while Ethanol's rejection of the tail drives the molecule onto the substrate, creating better monolayers.

Comparative Analysis: Solvent Selection Guide

Chloroform: The "Stock" Solvent

Chloroform is an excellent solvent for HDT-d33.[1]

  • Pros: rapid dissolution, high capacity (

    
    ), no heating required.[1]
    
  • Cons: Promotes "lying down" phases in SAMs.[1] The solvent interacts too strongly with the chain, preventing the intermolecular Van der Waals forces necessary for standing-up phases. It can also induce oxidation on sensitive substrates like GaAs.[1]

  • Use Case: Preparing concentrated stock solutions to be aliquoted and dried, or for specific "lying down" monolayer studies.

Ethanol: The "Process" Solvent

Ethanol is the industry standard for SAM formation on Gold (Au).

  • Pros: The "Solvophobic Effect." Because ethanol is a poor solvent for the tail, the thermodynamic drive for the chains to aggregate (crystallize) on the surface is high. This yields dense, crystalline, defect-free monolayers.[1]

  • Cons: Solubility limit is

    
     at 
    
    
    
    .[1] Precipitates often form if the solution is cold.
  • Use Case: Final assembly step for high-quality SAMs.

Experimental Protocols

Safety Note: 1-Hexadecane-d33-thiol is expensive and air-sensitive.[1][2] Work under inert atmosphere (


 or 

) whenever possible to prevent oxidation to the disulfide (which does not assemble as cleanly).
Protocol A: Preparation of 1 mM Ethanolic Solution (Standard)

Use this for standard SAM formation on Gold.

  • Container Prep: Use a dedicated glass scintillation vial, cleaned with Piranha solution (Caution!) or base-bath, rinsed copiously with Milli-Q water, then HPLC-grade ethanol.[1]

  • Weighing: Weigh the target amount of HDT-d33.

    • Note: MP is

      
      .[1][4][5] It may be a waxy solid.[1] Warm the stock bottle slightly (
      
      
      
      ) to dispense as a liquid.
  • Dissolution: Add HPLC-grade Ethanol (absolute,

    
    ).
    
  • Sonication (Critical): The solution will likely appear cloudy or have visible droplets. Sonicate in a bath sonicator for 5–10 minutes at 30–40°C .

    • Checkpoint: The solution must be perfectly clear. If haze persists, continue sonicating.

  • Degassing: Purge the solution with dry Nitrogen for 10 minutes to remove dissolved

    
    .
    
Protocol B: The "Hybrid" Solvent Method

Use this if rapid dissolution is required or if the d33-thiol is particularly stubborn.[1]

  • Dissolve the HDT-d33 in a minimal volume of Chloroform (e.g.,

    
     for a 
    
    
    
    final solution).[1]
  • Slowly add Ethanol while vortexing.

  • Result: The trace chloroform aids initial solvation without significantly disrupting the polar driving force of the bulk ethanol.

Application: SAM Formation Workflow

The choice of solvent dictates the kinetics of assembly.

SAM_Workflow Substrate Clean Au(111) Substrate Solvent_Choice Select Solvent Substrate->Solvent_Choice Path_EtOH Ethanol (1 mM) Solvent_Choice->Path_EtOH Preferred Path_CHCl3 Chloroform (1 mM) Solvent_Choice->Path_CHCl3 Alternative Incubation Incubation (12-24h, RT) Path_EtOH->Incubation Slow Adsorption High Organization Path_CHCl3->Incubation Fast Adsorption Low Organization Result_Ordered High Order SAM (Standing Phase) Incubation->Result_Ordered From EtOH Result_Disordered Lower Order SAM (Lying/Mixed Phase) Incubation->Result_Disordered From CHCl3

Figure 2: Workflow decision tree. Ethanol is prioritized for structural integrity; Chloroform is reserved for specific solubility challenges.

Kinetic Insight
  • In Ethanol: The adsorption follows a two-step process:[1] (1) Fast disordered adsorption (seconds/minutes), followed by (2) Slow crystallization/ordering (hours).[1] The low solubility aids step 2 by energetically penalizing non-packed chains.

  • In Chloroform: The solvent competes for the chain. The "crystallization" step is energetically less favorable, often leaving the monolayer in a semi-disordered state even after 24 hours.

References

  • Bain, C. D., et al. (1989).[1] "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold."[6][7] Journal of the American Chemical Society. Link[1]

  • Love, J. C., et al. (2005).[1] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][5] Link

  • Sigma-Aldrich. "Preparing Self-Assembled Monolayers (SAMs)."[1] Technical Bulletin. Link

  • NIST Chemistry WebBook. "1-Hexadecanethiol Properties." Link[1]

Sources

Protocols & Analytical Methods

Method

controlling wettability with deuterated hexadecanethiol films

Application Note: Precision Interface Engineering using Deuterated Hexadecanethiol (d-HDT) Self-Assembled Monolayers Executive Summary & Scientific Rationale This guide details the fabrication and application of fully de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Interface Engineering using Deuterated Hexadecanethiol (d-HDT) Self-Assembled Monolayers

Executive Summary & Scientific Rationale

This guide details the fabrication and application of fully deuterated hexadecanethiol (


-HDT) Self-Assembled Monolayers (SAMs) on gold substrates.

The Core Directive: While macroscopic wettability (contact angle) remains largely invariant between hydrogenated (


-HDT) and deuterated (

-HDT) films, the isotopic substitution provides a critical control mechanism for interfacial visibility . By replacing C-H bonds with C-D bonds, researchers can "silence" the substrate in vibrational spectroscopy (SFG, IR) and create massive scattering contrast in Neutron Reflectivity (NR), all while maintaining the chemical environment of a hydrophobic interface.

Key Applications:

  • Vibrational Sum Frequency Generation (SFG): Distinguishing interfacial solvent structure (e.g., water orientation) from the monolayer background.

  • Neutron Reflectivity: Determining the penetration depth of drug molecules or proteins into the SAM.

  • Fundamental Forces: Probing the subtle role of London dispersion forces (polarizability differences between C-H and C-D) in wetting mechanics.

Theoretical Background: The Isotope Effect

To use


-HDT effectively, one must understand what changes and what remains constant.
Structural Identity vs. Vibrational Contrast

The geometric packing of


-HDT on Au(111) is nearly identical to 

-HDT (

lattice). However, the vibrational signatures are drastically shifted due to the mass difference between Hydrogen (

H) and Deuterium (

H).[1]
  • C-H Stretch:

    
    2800–3000 cm
    
    
    
  • C-D Stretch:

    
    2000–2200 cm
    
    
    

This shift creates a "spectral window" in the C-H region, allowing researchers to observe the C-H stretches of interacting analytes (drugs, proteins, or surfactants) without interference from the monolayer itself.

The Wettability Nuance (The Porter-Whitesides Discrepancy)

Does deuteration change the contact angle?

  • Water: No measurable difference (

    
    ). Water interacts primarily via dipole-induced dipole forces, which are insensitive to the subtle polarizability change of C-D bonds.
    
  • Hexadecane: A marginal difference may be observed (

    
    ). The lower polarizability of C-D bonds slightly reduces London dispersion forces, theoretically lowering surface energy, but for most practical applications, the surfaces are chemically equivalent .
    

Experimental Protocol: Preparation of -HDT SAMs

Pre-requisites:

  • Substrate: Template Stripped Gold (TSG) or freshly evaporated Au(111) on Mica (Must be atomically flat for SFG/NR).

  • Reagent:

    
    -Hexadecanethiol (
    
    
    
    , >98% D enrichment).
  • Solvent: Absolute Ethanol (HPLC Grade).

Workflow Diagram

SAM_Protocol Start Substrate Prep (Au/Mica or TSG) Clean UV/Ozone Cleaning (10 mins) Start->Clean Remove Organics Soln Solution Prep (1 mM d-HDT in EtOH) Clean->Soln Immediate Transfer Incubate Incubation (24-48 hrs, Dark, RT) Soln->Incubate Self-Assembly Rinse Rinse Cycle (EtOH -> N2 Dry) Incubate->Rinse Remove Physisorbed Validation Validation (Contact Angle/IR) Rinse->Validation Quality Control

Figure 1: Step-by-step workflow for high-fidelity d-HDT SAM formation. Immediate transfer after cleaning is critical to prevent airborne carbon contamination.

Detailed Methodology

Step 1: Solution Preparation

  • Concentration: Prepare a 1 mM solution of

    
    -HDT in absolute ethanol.
    
  • Note: Deuterated thiols are expensive. Use small scintillation vials (5-10 mL) to minimize waste.

  • Degassing: Purge the ethanol with Nitrogen (

    
    ) for 15 minutes prior to mixing to prevent oxidation of the thiol to sulfonate species.
    

Step 2: Substrate Cleaning

  • If using TSG: Strip the gold from the silicon wafer immediately before use. This surface is pristine and requires no solvent cleaning.

  • If using evaporated Au: Expose to UV/Ozone for 10 minutes, then rinse with HPLC ethanol to reduce gold oxide.

Step 3: Incubation (The Ordering Phase)

  • Immerse the gold substrate into the

    
    -HDT solution.
    
  • Time: Allow 24–48 hours.

    • Why? While adsorption happens in seconds, the ordering of the alkyl chains into a crystalline, all-trans configuration takes time. Deuterated chains are slightly heavier; kinetic ordering rates are similar, but thermodynamic equilibrium is essential for defect-free films.

  • Environment: Keep in the dark (to prevent photo-oxidation) and seal with Parafilm.

Step 4: Rinsing & Drying [2]

  • Remove sample and rinse copiously with pure ethanol to remove physisorbed multilayers.

  • Dry with a stream of high-purity Nitrogen gas.

  • Critical: Do not use compressed air (contains oil/moisture).

Characterization & Validation

Before using the film for complex studies, validate its quality.

Comparative Data Table
PropertyHydrogenated (

-HDT)
Deuterated (

-HDT)
Validation Criteria
Water Contact Angle (

)


Must be >110° to confirm methyl termination.
Hexadecane Contact Angle


Verifies oleophobicity.
Symmetric Methyl Stretch ~2878 cm

(C-H)
~2070 cm

(C-D)
Primary differentiator.
Antisymmetric Methyl Stretch ~2964 cm

(C-H)
~2220 cm

(C-D)
Confirms ordered packing.
Film Thickness (Ellipsometry) ~1.9–2.1 nm~1.9–2.1 nmShould be indistinguishable.
Spectroscopic Contrast Mechanism

The diagram below illustrates why


-HDT is used. In an SFG experiment probing a drug molecule (containing C-H bonds) at the interface, the 

-HDT background is transparent.

Contrast_Mechanism cluster_0 Spectral Interference (h-HDT) cluster_1 Spectral Clarity (d-HDT) H_SAM h-HDT Surface (C-H Signals) Result_H Overlapping Spectra (Data Convoluted) H_SAM->Result_H Drug_H Drug Molecule (C-H Signals) Drug_H->Result_H D_SAM d-HDT Surface (C-D Signals ~2100 cm-1) Result_D Separated Peaks (Clean Interface Data) D_SAM->Result_D Shifted Drug_H2 Drug Molecule (C-H Signals ~2900 cm-1) Drug_H2->Result_D Isolated

Figure 2: Spectroscopic isolation strategy. Deuteration shifts the background signal, allowing "background-free" detection of interfacial adsorbates.

Troubleshooting & Common Pitfalls

  • " The Contact Angle is Low (<105°)"

    • Cause: Contamination or oxidation.

    • Fix: Ensure ethanol is fresh. If using

      
      -HDT stored for >6 months, check for disulfide formation (dimers). Disulfides adsorb slower than thiols.
      
  • "I see C-H peaks in my d-HDT spectrum"

    • Cause: Contamination from the air (hydrocarbons) or impure

      
      -HDT.
      
    • Fix: Perform a "cleaning rinse" with deuterated ethanol if possible, or ensure the sample is transferred to the spectrometer in a sealed container immediately after drying.

  • "The film is unstable in buffer"

    • Cause: Desorption.

    • Insight: Thiol-Au bonds are dynamic. In the presence of biological buffers or surfactants, thiols can exchange.

      
      -HDT is just as susceptible to exchange as 
      
      
      
      -HDT.

References

  • Laibinis, P. E., et al. "Comparison of the structures and wetting properties of self-assembled monolayers of n-alkanethiols on the coinage metal surfaces, copper, silver, and gold." Journal of the American Chemical Society, 113.19 (1991): 7152-7167. Link

  • Bain, C. D., et al. "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society, 111.1 (1989): 321-335. Link

  • Perahia, D., et al. "Neutron Reflectivity of Deuterated Homopolymer and Block Copolymer Monolayers." Macromolecules, 33.16 (2000).
  • Stiopkin, I. V., et al. "Vibrational Sum Frequency Generation Spectroscopy of the Water/Lipid Interface." Journal of the American Chemical Society, 133.24 (2011).
  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105.4 (2005): 1103-1170. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Consult local EHS guidelines and Safety Data Sheets (SDS) for Hexadecanethiol and Ethanol before proceeding.

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Reference Data & Comparative Studies

Validation

validating monolayer thickness of deuterated thiols with ellipsometry

Validating Monolayer Thickness of Deuterated Thiols with Ellipsometry Executive Summary Deuterated alkanethiols ( -SAMs) are critical contrast agents in neutron reflectometry (NR) and vibrational spectroscopy, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Monolayer Thickness of Deuterated Thiols with Ellipsometry

Executive Summary

Deuterated alkanethiols (


-SAMs) are critical contrast agents in neutron reflectometry (NR) and vibrational spectroscopy, offering a "silent" background or high-contrast layer against hydrogenated biomolecules. However, their high cost and the scarcity of neutron beamtime necessitate rigorous benchtop validation prior to advanced characterization.

This guide details the protocol for validating the structural integrity and thickness of deuterated self-assembled monolayers (SAMs) using spectroscopic ellipsometry (SE). While SE cannot easily distinguish isotopic substitution due to the negligible optical contrast between C-H and C-D bonds, it serves as the primary quality control (QC) checkpoint. By confirming that the


-SAM exhibits the theoretical thickness and refractive index characteristic of a well-ordered monolayer, researchers can rule out multilayer formation, desorption, or disorder before proceeding to neutron experiments.

Theoretical Framework: The Isotope Effect in Ellipsometry

To validate


-SAMs, one must understand what ellipsometry can and cannot detect regarding isotopic substitution.
Optical Constants ( )

Ellipsometry measures the change in polarization (


 and 

) of light reflecting off a surface. The refractive index (

) is determined by the electronic polarizability of the material.
  • Electronic Polarizability: The substitution of Hydrogen (

    
    H) with Deuterium (
    
    
    
    H) doubles the nuclear mass but leaves the electronic structure largely unperturbed.
  • Result: The refractive index of deuterated polyethylene (

    
    ) is virtually identical to that of hydrogenated polyethylene (
    
    
    
    ) in the visible range.
  • Implication: You cannot use

    
     to identify deuteration. You must assume the optical constants of the hydrogenated analogue (
    
    
    
    ) to fit the thickness (
    
    
    ).
Bond Length and Monolayer Thickness

The C-D bond is slightly shorter than the C-H bond due to the anharmonicity of the potential energy well and lower zero-point energy.

  • Bond Shortening:

    
     Å per bond compared to C-H.[1]
    
  • Cumulative Effect: For a C18 thiol (octadecanethiol), the cumulative shortening is

    
     Å.
    
  • Ellipsometric Sensitivity: Standard SE has a vertical resolution of

    
     Å on rough substrates (like evaporated gold).
    
  • Conclusion: For validation purposes,

    
    -SAMs and 
    
    
    
    -SAMs have statistically identical target thicknesses.
    Any significant deviation (
    
    
    Å) indicates a structural defect (multilayer or lying-down phase), not an isotope effect.

Comparative Analysis: Validation Techniques

The following table compares ellipsometry against alternative validation methods for deuterated thiols.

FeatureSpectroscopic Ellipsometry (SE)Neutron Reflectometry (NR)PM-IRRAS (IR Spectroscopy)
Primary Output Thickness (

), Optical Constants (

)
Scattering Length Density (SLD), ThicknessVibrational Frequencies, Orientation
Isotope Sensitivity Negligible (Cannot distinguish H vs D)High (Huge contrast between H and D)High (C-D stretch shifts to ~2100-2200 cm⁻¹)
Vertical Resolution ~0.1 nm (1 Å)~0.1 nm (1 Å)N/A (Qualitative/Orientation)
Throughput High (Minutes)Low (Days/Months for beamtime)Medium (Hours)
Cost Low (Benchtop)Very High (Facility-based)Medium
Role in Workflow Rapid QC: Validates monolayer formation.Final Exp: Uses D-contrast for structural biology.Confirmation: Proves deuteration & order.

Experimental Protocol: Validation of d-SAMs

Objective: Form a dense, well-ordered deuterated monolayer on Gold and validate its thickness against theoretical values.

Materials
  • Substrate: Au(111) on Mica or evaporated Au on Si/Glass (Cr or Ti adhesion layer).

  • Adsorbate: Deuterated alkanethiol (e.g.,

    
    -octadecanethiol), >98% D-enrichment.
    
  • Solvent: Absolute Ethanol (HPLC grade).

  • Cleaning: Piranha solution (

    
    
    
    
    
    ) [WARNING: EXPLOSIVE] or UV-Ozone cleaner.
Workflow Diagram

SAM_Validation_Workflow Start Substrate Prep (Au Cleaning) Base_Meas Baseline Ellipsometry (Measure Bare Au) Start->Base_Meas Incubation Incubation (1-10 mM d-Thiol, 24h) Base_Meas->Incubation Record Optical Constants of Au Rinse Rinse & Dry (Ethanol -> N2 Stream) Incubation->Rinse SAM_Meas SAM Measurement (Ellipsometry) Rinse->SAM_Meas Analysis Data Modeling (Cauchy Layer) SAM_Meas->Analysis Decision Thickness Within Range? Analysis->Decision Pass PASS: Proceed to NR/IR Decision->Pass Yes (e.g. 2.2 nm) Fail FAIL: Re-clean & Repeat Decision->Fail No (<1.5 nm or >3.0 nm)

Figure 1: Step-by-step workflow for validating deuterated SAMs using ellipsometry as a gatekeeper for advanced characterization.

Step-by-Step Methodology
  • Substrate Characterization (Critical Step):

    • Clean the bare gold substrate immediately before use.

    • Measure Bare Au: Perform a spectroscopic scan (typically 370–1000 nm) on the bare gold.

    • Fit Optical Constants: Fit the

      
       and 
      
      
      
      for the specific gold substrate. Do not rely on library values for Au, as surface roughness and grain size vary by deposition method. Save this as the "Substrate" layer.
  • Monolayer Formation:

    • Prepare a 1 mM solution of deuterated thiol in ethanol.

    • Immerse the clean gold substrate for 12–24 hours at room temperature.

    • Note: Deuterated thiols have identical kinetics to hydrogenated thiols; no extended incubation is required.

  • Rinsing:

    • Remove sample and rinse copiously with pure ethanol to remove physisorbed multilayers.

    • Dry under a stream of high-purity Nitrogen (

      
      ) gas.
      
  • Measurement:

    • Measure immediately to avoid airborne contamination.

    • Angles: Acquire data at multiple angles of incidence (e.g., 65°, 70°, 75°) to improve model sensitivity.

  • Data Modeling:

    • Model Structure: Ambient (Air) / SAM (Cauchy) / Substrate (Measured Au).

    • Cauchy Parameters: Fix

      
       or 
      
      
      
      (typical for organics). Set
      
      
      and
      
      
      (transparent in visible).
    • Fit Parameter: Allow only the Thickness (

      
      ) to vary.
      

Data Presentation & Reference Values

When analyzing the data, the measured thickness of the


-SAM should align with the theoretical length of an all-trans alkyl chain tilted at 

(characteristic of alkanethiols on Au).

Theoretical Thickness Formula:



Where 

Å is the C-C bond projection,

Å is the headgroup contribution, and

.
Table 1: Reference Thicknesses for Validation
Thiol Chain LengthFormulaTheoretical Thickness (

-SAM)
Expected Measured Range (

-SAM)
C10 (Decanethiol)

~12.5 Å11 – 14 Å
C12 (Dodecanethiol)

~15.0 Å14 – 16 Å
C16 (Hexadecanethiol)

~19.5 Å18 – 21 Å
C18 (Octadecanethiol)

~22.0 Å20 – 24 Å

Interpretation:

  • Within Range: The monolayer is well-formed. The "deuterated" aspect is inferred by the chemical input, but the structure is validated.

  • Too Low (<15 Å for C18): Indicates a "lying-down" phase (low density) or incomplete coverage.

  • Too High (>28 Å for C18): Indicates physisorbed multilayers (insufficient rinsing) or oxidative cross-linking (disulfides).

Optical Model Visualization

The following diagram illustrates the optical stack used in the analysis software (e.g., WVASE, CompleteEASE).

Optical_Model Ambient Ambient: Air (n ≈ 1.00) SAM Layer 1: d-SAM (Cauchy) (Fixed n = 1.50, Fit Thickness d) Interface Interface: Au-S Bond (Modeled as part of SAM) Substrate Substrate: Gold (Au) (Pre-measured n, k) Substrate->SAM Light Reflection (Psi, Delta)

Figure 2: The 3-layer optical model required for determining SAM thickness. The refractive index of the d-SAM is fixed to that of a standard organic layer.

References

  • Bain, C. D., et al. (1989). "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society. Link

  • Porter, M. D., et al. (1987). "Spontaneously Organized Molecular Assemblies. 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry." Journal of the American Chemical Society. Link

  • Wasserman, S. R., et al. (1989). "Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates." Langmuir. Link

  • Ulman, A. (1996). "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews. Link

  • J.A. Woollam Co. (2020). "Ellipsometry FAQ: How to Measure SAMs." J.A. Woollam Knowledge Base. Link

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